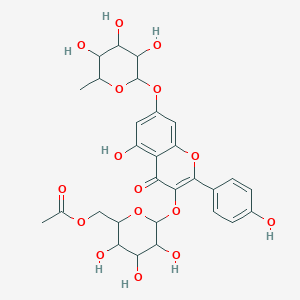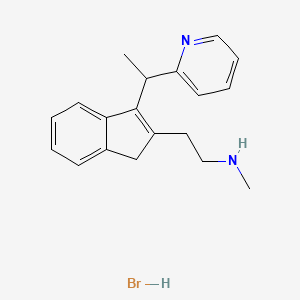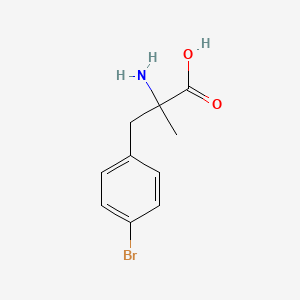![molecular formula C14H23ClN2O5S B12290276 2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It is primarily used for the treatment of uncomplicated urinary tract infections caused by susceptible isolates of Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pivmecillinam hydrochloride involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of pivmecillinam hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pivmecillinam hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in pivmecillinam hydrochloride can be hydrolyzed to release mecillinam, the active antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Strong oxidizing or reducing agents can induce these reactions.
Substitution: Nucleophiles can attack the ester or amide groups, leading to substitution reactions.
Major Products Formed
Hydrolysis: Mecillinam is the primary product formed from the hydrolysis of pivmecillinam hydrochloride.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pivmecillinam hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying ester hydrolysis and other chemical reactions.
Biology: Investigated for its antibacterial properties and mechanism of action against Gram-negative bacteria.
Medicine: Primarily used for treating urinary tract infections. Research is ongoing to explore its efficacy against other bacterial infections.
Industry: Used in the pharmaceutical industry for the production of mecillinam-based antibiotics.
Wirkmechanismus
Pivmecillinam hydrochloride exerts its effects by being hydrolyzed to mecillinam, which then inhibits bacterial cell wall synthesis. Mecillinam targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivampicillin: Another prodrug that releases ampicillin upon hydrolysis.
Cefditoren pivoxil: A cephalosporin antibiotic that releases cefditoren upon hydrolysis.
Uniqueness
Pivmecillinam hydrochloride is unique due to its specific activity against Gram-negative bacteria and its use as a prodrug to enhance the oral bioavailability of mecillinam. Unlike other similar compounds, pivmecillinam hydrochloride is primarily used for urinary tract infections and has a distinct mechanism of action targeting PBPs .
Eigenschaften
Molekularformel |
C14H23ClN2O5S |
|---|---|
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H22N2O5S.ClH/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10;/h7-8,10H,6,15H2,1-5H3;1H |
InChI-Schlüssel |
CWYYGKKFQLPVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)

![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)


![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)
